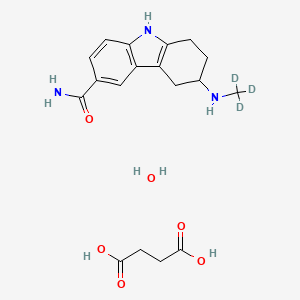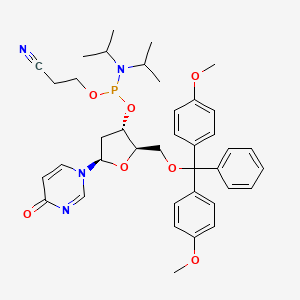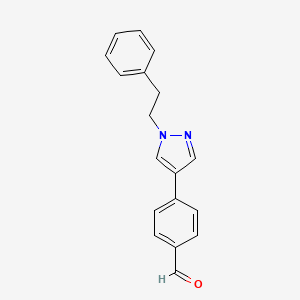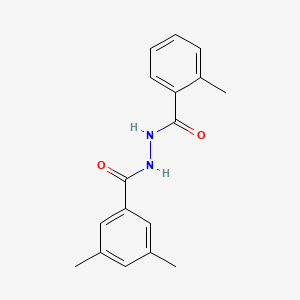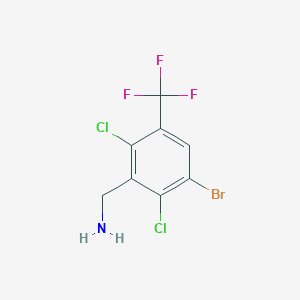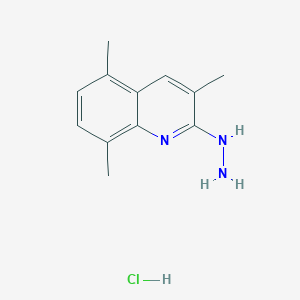![molecular formula C17H18N2O2 B13725933 6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)
6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
6-Methoxybenzimidazole: Exhibits antimicrobial activity.
Uniqueness
6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both benzyloxy and isopropyl groups, which may enhance its biological activity and selectivity compared to other benzimidazole derivatives. These structural modifications can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
属性
分子式 |
C17H18N2O2 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
5-phenylmethoxy-3-propan-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)19-16-10-14(8-9-15(16)18-17(19)20)21-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,20) |
InChI 键 |
JPSNQCIRAMMEFO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole](/img/structure/B13725863.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)

